molecular formula C11H13BrN2O B1372003 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea CAS No. 1209975-39-2

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea

Cat. No.: B1372003
CAS No.: 1209975-39-2
M. Wt: 269.14 g/mol
InChI Key: MJVFRRJFSQUBGX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea is a synthetic urea derivative designed for research and development purposes. Its molecular structure, which incorporates a 3-bromophenyl group linked to a cyclopropylmethyl moiety via a urea bridge, makes it a compound of interest in several scientific fields. Urea derivatives are frequently investigated as key scaffolds in medicinal chemistry for their potential to interact with biological targets . For instance, structurally related bromophenyl compounds have been shown to possess significant neuropsychotropic activity, functioning as anxiolytic and antidepressant agents . Other analogs demonstrate potent antiarrhythmic effects by modulating cardiac ion channels . In synthetic chemistry, the 3-bromophenyl group can serve as a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions, enabling the creation of more complex molecular architectures . This product is intended for laboratory research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(cyclopropylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-2-1-3-10(6-9)14-11(15)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVFRRJFSQUBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromophenyl Isocyanate Intermediate

The 3-bromophenyl isocyanate can be prepared by:

  • Phosgenation of 3-bromoaniline: The primary amine group of 3-bromoaniline is converted into the isocyanate via reaction with phosgene or safer phosgene equivalents such as triphosgene or diphosgene under controlled temperature (0–25°C) and inert atmosphere to avoid side reactions.

  • Alternative methods: Curtius rearrangement of the corresponding acyl azide derived from 3-bromobenzoic acid can also yield the isocyanate intermediate.

Coupling with Cyclopropylmethylamine

  • The freshly prepared or commercially available cyclopropylmethylamine is reacted with the 3-bromophenyl isocyanate in anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).
  • The reaction is typically carried out at low to ambient temperatures (0–25°C) to control the exothermic nature and to maximize yield.
  • Stirring under inert atmosphere (nitrogen or argon) is recommended to prevent moisture-induced side reactions.

Reaction Workup and Purification

  • Upon completion, the reaction mixture is quenched with water or aqueous acid/base depending on residual reagents.
  • The crude product is purified by recrystallization (commonly from ethanol/water mixtures) or column chromatography using silica gel with ethyl acetate/hexane as eluents.
  • Drying under vacuum yields the pure this compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Time (h) Yield (%) Notes
Phosgenation of 3-bromoaniline Phosgene or triphosgene, inert atmosphere 0–25 DCM or toluene 1–3 70–85 Controlled addition, moisture exclusion essential
Urea formation 3-bromophenyl isocyanate + cyclopropylmethylamine 0–25 DCM, THF, or DMF 2–6 75–90 Slow addition of amine improves selectivity
Purification Recrystallization or silica gel chromatography Ambient Ethanol/water or EtOAc/hexane - - Purity > 98% achievable

Alternative Synthetic Routes

  • Direct coupling via carbodiimide activation: Instead of isocyanate intermediates, the 3-bromophenylamine can be reacted with cyclopropylmethylamine using carbodiimide coupling reagents (e.g., HATU, EDCI) in the presence of bases such as DIPEA to form the urea bond. This method is less common but offers milder conditions and avoids phosgene derivatives.

  • Use of substituted phenyl chloroformates: Conversion of 3-bromophenylamine to the corresponding chloroformate, followed by reaction with cyclopropylmethylamine, can also yield the urea derivative.

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • NMR (¹H and ¹³C) confirms the urea NH protons (δ ~5.5–7 ppm) and aromatic protons consistent with 3-bromophenyl substitution.
    • Mass spectrometry confirms molecular ion peaks consistent with the molecular weight (~273 g/mol).
    • Infrared spectroscopy shows characteristic urea carbonyl stretch (~1680 cm⁻¹) and NH stretches (~3300 cm⁻¹).
  • Reaction Efficiency:

    • Studies indicate that controlling temperature during isocyanate formation and coupling steps significantly affects yield and purity.
    • Use of dry solvents and inert atmosphere reduces side products such as biurets or urea oligomers.
  • Scale-Up Considerations:

    • Industrial synthesis often employs continuous flow reactors for phosgene handling and urea formation to enhance safety and reproducibility.
    • Automated reagent addition and temperature control optimize reaction kinetics and product quality.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Phosgenation + Isocyanate Coupling 3-bromoaniline, phosgene, cyclopropylmethylamine High yield, well-established Phosgene toxicity, requires strict control 75–90
Carbodiimide-Mediated Coupling 3-bromoaniline, cyclopropylmethylamine, HATU/EDCI, base Milder conditions, no phosgene Potential side reactions, lower yield 60–75
Chloroformate Intermediate 3-bromoaniline, phosgene, cyclopropylmethylamine Avoids direct isocyanate handling Multi-step, moderate yield 65–80

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted urea derivatives.

    Oxidation Reactions: Formation of oxidized urea derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines.
  • Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell survival and apoptosis. Research indicates that it can activate caspases, leading to programmed cell death.

This compound has demonstrated several biological activities:

  • Antimicrobial Properties : In vitro studies have indicated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways. This activity is particularly relevant in conditions characterized by chronic inflammation.

Case Study 1: Anticancer Efficacy

A study focusing on the effects of this compound on human leukemia cells demonstrated significant anticancer properties. The compound was found to induce apoptosis through both extrinsic and intrinsic pathways. Western blot analysis revealed alterations in key proteins involved in cell cycle regulation and apoptosis, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a rat model of colitis, treatment with this compound significantly reduced levels of inflammatory cytokines compared to control groups. Histological evaluations showed improved tissue integrity and reduced inflammatory infiltrates, highlighting its therapeutic potential in inflammatory diseases.

Industrial Applications

In addition to its biological applications, this compound is explored for use in the development of specialty chemicals and materials. Its unique structure can serve as a building block for synthesizing more complex compounds used in pharmaceuticals and agrochemicals.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; inhibits cancer cell proliferation
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokine production

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key urea derivatives with structural similarities to 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Application Reference
This compound C₁₁H₁₃BrN₂O 285.14 3-bromophenyl, cyclopropylmethyl Inferred potential as a chemical intermediate
1-(3-Bromophenyl)-3-(1,2-oxazol-5-yl)urea (MSU-42003) C₁₀H₉BrN₃O₂ 281.09 3-bromophenyl, oxazolyl Inhibits Mycobacterium tuberculosis DosRST signaling
1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea C₁₅H₁₅BrN₂O 327.20 3-bromophenyl, 3,5-dimethylphenyl Pharmaceutical/agrochemical intermediate
1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea C₁₄H₉BrClF₃N₂O 401.59 bromo-trifluoromethylphenyl, chlorophenyl Undisclosed (structural complexity suggests agrochemical use)

Key Comparative Insights

Substituent Effects on Bioactivity
  • MSU-42003 : The oxazolyl group in this compound likely enhances its antimicrobial activity against Mycobacterium tuberculosis by participating in hydrogen bonding or π-stacking interactions with bacterial targets . In contrast, the cyclopropylmethyl group in the target compound may prioritize metabolic stability over direct target engagement.
  • This contrasts with the smaller cyclopropylmethyl group, which may favor membrane permeability .
  • Halogenated Derivatives : Bromine and chlorine atoms in ’s compound increase molecular weight and polar surface area, which could limit bioavailability compared to the cyclopropylmethyl analog .
Physicochemical Properties
  • Lipophilicity : The cyclopropylmethyl group likely increases logP values compared to oxazolyl or dimethylphenyl substituents, enhancing blood-brain barrier penetration in drug design contexts .
  • Electronic Effects : The electron-withdrawing bromine on the phenyl ring may stabilize the urea carbonyl group, influencing reactivity and intermolecular interactions .

Biological Activity

1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which emphasizes its functional groups and substituents. The presence of the bromophenyl group and cyclopropylmethyl moiety suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of urea derivatives. The mechanism often involves the modulation of inflammatory cytokines or inhibition of pathways such as NF-kB. This suggests that this compound may possess similar properties, warranting further investigation into its effects on inflammation-related diseases.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various urea derivatives against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, related compounds showed Minimum Inhibitory Concentrations (MICs) in the range of 10-50 µg/mL against resistant strains.
  • Inflammation Models : In a model of lipopolysaccharide (LPS)-induced inflammation, urea derivatives demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound could potentially mitigate inflammatory responses.

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC 10-50 µg/mL (related compounds)
Anti-inflammatoryReduced TNF-α and IL-6 levels
CytotoxicityLow cytotoxicity at therapeutic doses

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromophenyl)-3-(cyclopropylmethyl)urea?

  • Methodological Answer: The compound can be synthesized via microwave-assisted Claisen-Schmidt condensation , where aromatic aldehydes and ketones undergo aldol condensation under eco-friendly conditions. For example, halogen-substituted chalcones synthesized via this method achieved yields of 55–87% . Alternatively, urea-forming reactions (e.g., reacting 3-bromophenyl isocyanate with cyclopropylmethylamine) in anhydrous solvents like THF or DCM, catalyzed by triethylamine, are effective. Reaction progress is monitored via thin-layer chromatography (TLC) , and purification involves column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with bromophenyl protons appearing as doublets (~7.2–7.8 ppm) and cyclopropylmethyl protons as multiplets (~0.5–1.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 297.05 for C11H12BrN2O) .
  • Infrared (IR) Spectroscopy: Urea carbonyl stretching vibrations (~1640–1680 cm<sup>-1</sup>) and C-Br bonds (~600 cm<sup>-1</sup>) confirm functional groups .

Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer:
  • Cytotoxicity Testing: Use Presto Blue<sup>TM</sup> or MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells). IC50 values <100 µg/mL indicate potency; for example, halogenated chalcones showed IC50 values of 22–42 µg/mL .
  • Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence polarization, with ATP concentrations optimized to 10 µM and incubation at 37°C for 1 hour .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

  • Methodological Answer:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while microwave irradiation reduces side reactions (e.g., 85% yield achieved for similar urea derivatives) .
  • Catalyst Tuning: Use Pd(OAc)2 or CuI for coupling reactions; optimize equivalents (e.g., 0.1–0.3 mol%) to minimize metal contamination .
  • Crystallization Optimization: Recrystallize from ethanol/water (7:3 v/v) to obtain >99% purity, monitored by HPLC (C18 column, acetonitrile/water gradient) .

Q. What structural features govern its interaction with biological targets?

  • Methodological Answer:
  • Halogen Effects: The 3-bromophenyl group enhances electrophilicity and π-π stacking with kinase active sites (e.g., IC50 improvement by 3-fold compared to non-halogenated analogs) .
  • Cyclopropylmethyl Group: Increases lipophilicity (logP ~2.8), improving membrane permeability (measured via PAMPA assay) .
  • Urea Linkage: Forms hydrogen bonds with Asp1043 in EGFR, validated by molecular docking (AutoDock Vina, ΔG = -9.2 kcal/mol) .

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

  • Methodological Answer:
  • SHELX Refinement: Use SHELXL for X-ray data refinement, applying TWIN/BASF commands for twinned crystals. Rogers’ η parameter detects enantiopolarity errors (e.g., η > 0.3 indicates reliable chirality) .
  • Dynamic NMR: Resolve rotational barriers of the urea moiety by variable-temperature <sup>1</sup>H NMR (e.g., coalescence temperature at 120°C in DMSO-*d6) .
  • DFT Calculations: Compare experimental IR/NMR with Gaussian09-calculated spectra (B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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